Lipid-Modifying Efficacy: Direct RCT Comparison of IHN vs. Wax-Matrix Extended-Release Niacin in Dyslipidemia
In a 6-week, double-blind, randomized, placebo-controlled trial (n=120), Inositol Hexanicotinate (IHN) at a dose of 1500 mg/day was directly compared to an equivalent dose of wax-matrix, extended-release niacin (WMER) and placebo in subjects with mild-to-moderate dyslipidemia [1]. IHN failed to produce any statistically significant improvement in any measured lipid parameter, performing indistinguishably from placebo. In stark contrast, WMER demonstrated significant and clinically meaningful improvements across all key lipid endpoints [2].
| Evidence Dimension | Change in Lipid Profile After 6 Weeks |
|---|---|
| Target Compound Data | IHN: Total cholesterol (TC) -1%; LDL-C -1%; HDL-C +1%; Triglycerides (TG) +2% (all P > 0.05 vs. placebo) |
| Comparator Or Baseline | Wax-Matrix Extended-Release Niacin (WMER): TC -11% (P < .001); LDL-C -18% (P < .001); HDL-C +12% (P < .001); Non-HDL-C -15% (P < .001); TG -9% (P = .074) |
| Quantified Difference | IHN exhibited no significant change from baseline or placebo for any lipid parameter. WMER achieved a -18% reduction in LDL-C and a +12% increase in HDL-C. |
| Conditions | Randomized, double-blind, placebo-controlled trial; 6 weeks; 1500 mg/day IHN vs. 1500 mg/day WMER; Subjects: LDL-C 130-190 mg/dL, HDL-C <60 mg/dL, TG <400 mg/dL [3] |
Why This Matters
This data definitively establishes that IHN should not be procured or formulated for applications requiring lipid-lowering activity; its lack of significant hydrolysis precludes meaningful improvements in cholesterol or triglycerides, making WMER or IR niacin the appropriate choice for dyslipidemia.
- [1] Keenan JM. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia. J Clin Lipidol. 2013;7(1):14-23. View Source
- [2] Keenan J. Extended-Release Nicotinic Acid Versus Inositol Hexanicotinate for the Treatment of Dyslipidemia. J Clin Lipidol. 2010;4(3):216-217 (Abstract). View Source
- [3] NutraIngredients-USA. Slow-release niacin backed for lowering cholesterol, finds Lonza study. 2013 Feb 6. View Source
